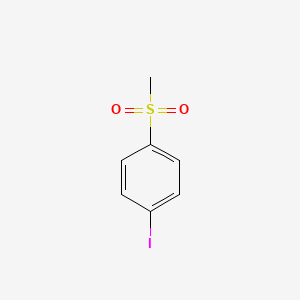

1-Iodo-4-(methylsulfonyl)benzene

描述

Significance of Aryl Sulfonyl Systems in Synthetic Organic Chemistry

Aryl sulfonyl compounds, characterized by a sulfonyl group directly attached to an aromatic ring, are of paramount importance in the fields of organic synthesis and medicinal chemistry. nih.gov The sulfonyl group is a strong electron-withdrawing group, a feature that significantly influences the reactivity of the aromatic ring and makes these compounds valuable intermediates. mdpi.comresearchgate.net They are integral components in a wide array of pharmaceuticals, including the historic sulfa drugs, which were among the first commercially available antibiotics. nih.gov Today, a significant percentage of top-prescribed pharmaceuticals contain a sulfonamide subunit or are administered with a sulfonamide-containing drug. nih.gov

The versatility of aryl sulfonyl compounds extends to their use as leaving groups in elimination reactions and as activating groups to stabilize adjacent carbanions. mdpi.com In recent years, the focus has shifted towards using (hetero)arylsulfones as coupling partners in various cross-coupling reactions, further expanding their synthetic utility. mdpi.com The development of methods for the direct functionalization of aryl sulfonyl compounds, such as C-H borylation, provides a powerful tool for creating diverse and complex molecules from these readily available starting materials. nih.gov

The Role of Halogenated Aromatics, Specifically Aryl Iodides, in Modern Catalysis and Synthesis

Halogenated aromatic compounds, particularly aryl iodides, are fundamental building blocks in modern organic synthesis due to their reactivity in a wide range of catalytic cross-coupling reactions. ecust.edu.cnchinesechemsoc.org The carbon-iodine bond is the weakest among the carbon-halogen bonds, making aryl iodides highly susceptible to oxidative addition with transition metal catalysts, a key step in many coupling processes. ecust.edu.cn This reactivity has made them indispensable reagents for the formation of new carbon-carbon and carbon-heteroatom bonds.

Aryl iodides are widely used as arylating agents in transition-metal-catalyzed reactions. ecust.edu.cn They have also been shown to play a dual role in certain reactions, acting as both an arylation reagent and a cocatalyst. ecust.edu.cn For instance, in some palladium-catalyzed reactions, aryl iodide can promote the formation of the active catalyst, highlighting its multifaceted role in catalysis. ecust.edu.cn Furthermore, the development of catalytic C-H iodination reactions using aryl iodides as the iodine source represents a significant advancement, providing a direct and efficient method for synthesizing other valuable aryl iodide building blocks. chinesechemsoc.org The high selectivity of reactions involving the iodide functional group, even in the presence of other halogens, allows for the targeted synthesis of complex halogenated molecules. rsc.org

Structural Features and Electronic Influences of the Methylsulfonyl Group on Aromatic Systems

The methylsulfonyl (-SO2CH3) group is a potent electron-withdrawing substituent that significantly impacts the electronic properties and reactivity of an aromatic ring. researchgate.net Its strong electron-withdrawing nature arises from the high electronegativity of the oxygen atoms and the sulfur atom, which pull electron density away from the attached benzene (B151609) ring. researchgate.net This inductive effect deactivates the aromatic ring towards electrophilic substitution reactions.

Research Landscape and Potential Contributions of 1-Iodo-4-(methylsulfonyl)benzene to Advanced Chemical Synthesis

This compound stands at the intersection of two important classes of organic compounds: aryl iodides and aryl sulfones. This dual functionality makes it a highly valuable and versatile reagent in advanced chemical synthesis. The presence of the reactive iodine atom allows it to readily participate in a multitude of cross-coupling reactions, serving as a scaffold for introducing new functional groups.

The methylsulfonyl group, with its strong electron-withdrawing properties, modulates the reactivity of the aromatic ring and can be a key pharmacophore in medicinal chemistry. The combination of these two functional groups in a single molecule allows for the synthesis of a diverse range of complex organic structures. For example, the iodine can be displaced through nucleophilic substitution or used in transition-metal-catalyzed coupling reactions, while the sulfonyl group can influence the biological activity of the final product. Research has explored its use as a building block for creating more intricate molecules with potential applications in various fields.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C7H7IO2S |

| Molecular Weight | 282.10 g/mol |

| CAS Number | 64984-08-3 |

| Appearance | Not specified |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Solubility | Not specified |

This data is compiled from publicly available information. nih.gov

Structure

3D Structure

属性

IUPAC Name |

1-iodo-4-methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IO2S/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPWOAZOKZVMNFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20405391 | |

| Record name | 1-IODO-4-(METHYLSULFONYL)BENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64984-08-3 | |

| Record name | 1-IODO-4-(METHYLSULFONYL)BENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Iodo 4 Methylsulfonyl Benzene and Analogous Aryl Sulfones

Crafting the Aryl-Iodine Bond: A Tale of Three Strategies

The creation of the bond between the aromatic ring and the iodine atom is a critical step in the synthesis of 1-iodo-4-(methylsulfonyl)benzene. Several effective methods have been developed, each with its own advantages and applications.

Direct Iodination: A Classic Approach

Direct iodination of substituted benzenes represents a fundamental and widely used method. This electrophilic aromatic substitution reaction typically involves treating the substituted benzene (B151609) with iodine in the presence of an oxidizing agent. For the synthesis of this compound, 4-(methylsulfonyl)benzene is subjected to iodination. The powerful electron-withdrawing nature of the methylsulfonyl group deactivates the benzene ring, directing the incoming electrophile to the meta position relative to the sulfonyl group. However, in the case of 4-(methylsulfonyl)benzene, the para-position to the methylsulfonyl group is already occupied, leading to iodination at one of the ortho positions. To achieve the target molecule, one would start with methylsulfonylbenzene and the iodination would occur at the para position.

The direct iodination of benzene itself is a challenging and reversible reaction. doubtnut.comtestbook.com The hydrogen iodide (HI) produced as a byproduct is a strong reducing agent that can reduce the iodinated product back to the starting material. testbook.com To overcome this, oxidizing agents like nitric acid or hydrogen peroxide are employed to convert HI back to iodine, thus driving the reaction forward. testbook.com

A notable advancement in direct iodination involves the use of elemental iodine activated by reagents such as Selectfluor (F-TEDA-BF4). organic-chemistry.org This system allows for the progressive and highly regioselective iodination of sterically hindered alkyl-substituted benzenes under mild conditions. organic-chemistry.org

The Role of Metals: Catalyzing Carbon-Iodine Bond Formation

Metal-catalyzed reactions offer a powerful and versatile alternative for the synthesis of aryl iodides, often providing milder reaction conditions and greater functional group tolerance.

Copper-catalyzed methods have emerged as a significant tool for the formation of carbon-heteroatom bonds, including the carbon-iodine bond. researchgate.net A mild and general method for the conversion of aryl bromides into aryl iodides has been developed using a copper(I) catalyst. organic-chemistry.org This reaction is compatible with a wide range of functional groups, including those containing N-H bonds like sulfonamides and amides. organic-chemistry.org The use of copper catalysts in conjunction with hypervalent iodine reagents has also proven to be an innovative approach for various functionalizations, including arylations. mdpi.com While the preparation of aryl iodides can be challenging, for instance through multi-step Sandmeyer reactions, copper-catalyzed methods provide a more direct route. google.com

Palladium catalysts are renowned for their efficiency in cross-coupling reactions and have been instrumental in the synthesis of aryl iodides. rsc.org For instance, palladium-catalyzed three-component tandem reactions involving sulfonyl hydrazones, aryl iodides, and allenes have been developed for the stereoselective synthesis of functionalized allylic sulfones. rsc.org Palladium catalysis also plays a crucial role in domino reactions involving α,β-unsaturated phenyl sulfones and aryl iodides. nih.gov Furthermore, palladium-catalyzed thiocarbonylation of aryl iodides with aryl sulfonyl hydrazides provides a route to S-aryl thioesters. rsc.org A notable application is the palladium-catalyzed synthesis of aldehydes from aryl iodides using formic acid, activated by propylphosphonic anhydride. nih.gov

Ipso Iodination: A Regioselective Strategy

Ipso iodination offers a highly regioselective method for introducing an iodine atom onto an aromatic ring by replacing a pre-existing functional group, most commonly a boronic acid.

A mild and efficient protocol for the ipso-iodination of arylboronic acids utilizes N-iodomorpholinium iodide (NIMI), generated in situ from morpholine (B109124) and molecular iodine, as a novel iodinating agent. rsc.orgrsc.orgdocumentsdelivered.com This method is characterized by its mild reaction conditions, operational simplicity, and high to excellent yields. rsc.orgrsc.org The addition of a catalytic amount of copper iodide can further enhance the reaction rate and yield, depending on the nature of the boronic acid. rsc.orgrsc.org The mechanism can proceed through either a classical ipso substitution or a copper-catalyzed iododeborylation pathway. rsc.orgrsc.org

Other reagents, such as N-iodosuccinimide (NIS), have also been successfully employed for the ipso-iodination of arylboronic acids, yielding iodoarenes in good to excellent yields with high regioselectivity. organic-chemistry.orgnih.gov

Building the Methylsulfonyl Group: Introduction and Oxidation

The methylsulfonyl group is a key functional moiety in this compound and many other biologically active compounds. nih.govresearchgate.net Its synthesis typically involves two main approaches: the introduction of a sulfur-containing group followed by oxidation, or the direct introduction of the methylsulfonyl group.

The most common method for synthesizing aryl sulfones is the oxidation of the corresponding aryl sulfides or sulfoxides. acsgcipr.orgorganic-chemistry.org A variety of oxidizing agents can be employed for this transformation, with careful control of stoichiometry and reaction conditions necessary to avoid over-oxidation. acsgcipr.org Hydrogen peroxide is a frequently used, environmentally benign oxidant, often in the presence of a catalyst. organic-chemistry.orgrsc.org For example, tantalum carbide and niobium carbide have been shown to catalyze the oxidation of sulfides with 30% hydrogen peroxide to selectively yield sulfoxides or sulfones, respectively. organic-chemistry.org Electrochemical oxidation of sulfides also presents a viable route to sulfoxides and sulfones. acs.org

Alternatively, the methylsulfonyl group can be introduced through coupling reactions. Palladium-catalyzed methylsulfonylation of aryl halides with dimethyl sulfite (B76179) provides an efficient route to methyl sulfone derivatives. organic-chemistry.org Another approach involves the copper-catalyzed aerobic oxidation and cleavage/formation of a C-S bond, using DMSO as the source of the methylsulfonyl group to react with aryl halides. chemrxiv.org

The table below summarizes various synthetic methods for aryl sulfones.

| Starting Material | Reagent(s) | Product | Catalyst | Reference |

| Aryl Halide | Dimethyl Sulfite | Aryl Methyl Sulfone | Palladium | organic-chemistry.org |

| Aryl Halide | DMSO | Aryl Methyl Sulfone | Copper | chemrxiv.org |

| Aryl Sulfide (B99878) | Hydrogen Peroxide | Aryl Sulfone | Tantalum/Niobium Carbide | organic-chemistry.org |

| Aryl Sulfide | - | Aryl Sulfone | Electrochemical | acs.org |

| Arylacetylenic Acid | Sodium Sulfinate | Arylacetylenic Sulfone | Iodine | acs.org |

Synthesis of (Methylthio)benzene Precursors

The synthesis of this compound often begins with the preparation of its sulfide precursor, 1-iodo-4-(methylthio)benzene, or a related (methylthio)benzene derivative. nih.gov (Methylthio)benzenes, also known as thioanisoles, are crucial intermediates in the synthesis of many organic compounds. researchgate.netnist.gov General methods for synthesizing these precursors include the reaction of aryl thiols with methylating agents like dimethyl carbonate or methyl iodide. researchgate.net For substituted (methylthio)benzenes, such as those required for more complex sulfone targets, specific starting materials like 1-methoxy-4-(methylthio)benzene or 1-methyl-4-(methylthio)benzene can be utilized. thegoodscentscompany.comnih.gov These precursors are typically synthesized through well-established nucleophilic substitution reactions where a thiophenolate anion reacts with a methyl halide or sulfate.

Selective Oxidation of Aryl Methyl Sulfides to Aryl Methyl Sulfones

A pivotal step in the synthesis of aryl methyl sulfones is the selective oxidation of the corresponding aryl methyl sulfide. acs.org This transformation is a fundamental reaction in organic synthesis due to the prevalence of sulfone and sulfoxide (B87167) moieties in biologically and chemically significant molecules. mdpi.comnih.gov The primary challenge lies in controlling the oxidation state, as over-oxidation can occur, while under-oxidation may yield the sulfoxide. organic-chemistry.org The choice of oxidant and reaction conditions is therefore critical to achieving high yields of the desired sulfone. acs.org

Commonly employed oxidants include hydrogen peroxide (H₂O₂), which is favored for its environmental friendliness as its only byproduct is water. mdpi.comorganic-chemistry.org Other reagents like peracids and halogen derivatives have also been used, though they can generate less desirable byproducts. mdpi.com The selectivity of the oxidation of sulfides can often be controlled by adjusting reaction parameters such as temperature and the stoichiometry of the oxidant. acs.orgorganic-chemistry.org

To enhance the efficiency and selectivity of sulfide oxidation, various catalytic systems have been developed. These processes often utilize transition metal catalysts or organocatalysts to activate the oxidant, typically hydrogen peroxide. organic-chemistry.orgtandfonline.com

Transition metal catalysts, including those based on molybdenum, zirconium, tantalum, and niobium, have demonstrated high efficacy. nih.govorganic-chemistry.orgcapes.gov.br For instance, Mo(VI) salts can effectively catalyze the selective oxidation of sulfides to either sulfoxides or sulfones using H₂O₂. capes.gov.br Similarly, niobium carbide has been shown to efficiently produce sulfones from sulfides, while tantalum carbide under similar conditions yields sulfoxides. organic-chemistry.org Heterogeneous catalysts, such as zirconium-containing polyoxometalate grafted on graphene oxide, offer the advantages of easy recovery and reuse. nih.gov

Organocatalysts, like 2,2,2-trifluoroacetophenone, provide a metal-free alternative for the selective synthesis of sulfones from sulfides with hydrogen peroxide. organic-chemistry.org Another notable system involves the use of an imide catalyst with aqueous sodium hypochlorite (B82951) (NaOCl), which effectively converts various sulfides to their corresponding sulfones under two-phase conditions. acs.org This method is advantageous due to the use of inexpensive reagents and the absence of metal residues in the final product. acs.org

| Catalyst System | Oxidant | Substrate Scope | Key Features |

| Niobium Carbide | 30% H₂O₂ | Aromatic and aliphatic sulfides | Efficiently affords sulfones; catalyst is reusable. organic-chemistry.org |

| 2,2,2-Trifluoroacetophenone | H₂O₂ | Sulfides | Metal-free; selectivity depends on reaction conditions. organic-chemistry.org |

| Imide / NaOCl | aq. NaOCl | Various sulfides | Metal-free; inexpensive reagents; environmentally friendly. acs.org |

| Mo(VI) salt (e.g., MoO₂Cl₂) | H₂O₂ | Various substituted sulfides | High selectivity for sulfones or sulfoxides. capes.gov.br |

| Zr/SiW₁₂/GO | 30% H₂O₂ | Methylphenyl sulfide and others | Heterogeneous catalyst; high yield at room temperature. nih.gov |

| PAMAM-G1-PMo | 30% H₂O₂ | Various sulfides | Heterogeneous; recyclable; environmentally benign. mdpi.com |

Electrochemical oxidation represents a modern and green approach to synthesizing aryl sulfones from aryl sulfides. nih.govacs.org This method avoids the need for chemical oxidants by using an electric current to drive the oxidation process. The oxygen atoms incorporated into the sulfone are typically derived from water present in the reaction medium. researchgate.netnih.gov

The selectivity between the sulfoxide and sulfone products can be precisely controlled by adjusting the electrochemical parameters, such as the applied current and the solvent. nih.govacs.org For example, in the electrochemical oxidation of diaryl and aryl alkyl sulfides, applying a constant current of 10 or 20 mA in methanol (B129727) as the solvent favors the formation of the sulfone as the major product. researchgate.netnih.gov In contrast, a lower current (e.g., 5 mA) in a solvent like DMF tends to selectively produce the sulfoxide. researchgate.netnih.gov The development of electrochemical flow processes further enhances the efficiency and automation of this synthetic route, allowing for the synthesis of a wide range of sulfones without the need for supporting electrolytes. nih.gov

| Method | Current | Solvent | Outcome | Key Features |

| Constant Current Electrolysis | 10 or 20 mA | Methanol (MeOH) | Major product is the sulfone. researchgate.netnih.gov | Selectivity controlled by current and solvent; oxygen source is water. researchgate.netnih.gov |

| Constant Current Electrolysis | 5 mA | Dimethylformamide (DMF) | Major product is the sulfoxide. researchgate.netnih.gov | Demonstrates tunable selectivity. researchgate.netnih.gov |

| Electrochemical Flow Process | Not specified | Not specified | Good to excellent yields of sulfones. nih.gov | Supporting electrolyte-free; automated protocol. nih.gov |

Convergent and Divergent Synthetic Pathways to this compound

The synthesis of this compound can be approached through different strategic pathways, including sequential functionalization of a simpler benzene ring or more complex tandem and cascade reactions that form multiple bonds or functional groups in a single operation.

Sequential functionalization is a common and reliable strategy for constructing multisubstituted aromatic compounds like this compound. This approach involves the stepwise introduction of the iodo and methylsulfonyl groups onto the benzene ring. Two primary convergent pathways can be envisioned:

Iodination followed by oxidation: This pathway starts with the iodination of a suitable precursor like (methylthio)benzene to form 1-iodo-4-(methylthio)benzene. nih.gov This intermediate is then subjected to selective oxidation, as described in section 2.2.2, to yield the final product, this compound.

Oxidation followed by iodination: Alternatively, the synthesis can begin with (methylthio)benzene, which is first oxidized to form 4-(methylsulfonyl)benzene (phenyl methyl sulfone). The subsequent step involves the electrophilic iodination of this sulfone. The strongly electron-withdrawing methylsulfonyl group is a deactivating but meta-directing substituent. However, direct iodination can be challenging and may require specific reagents and conditions to achieve the desired para-iodination.

Tandem or cascade reactions offer a more atom- and step-economical approach to complex molecules by combining multiple reaction steps into a single synthetic operation without isolating intermediates. globalresearchonline.netub.edu While specific literature detailing a tandem synthesis for this compound is scarce, plausible strategies can be proposed based on known chemical transformations.

A hypothetical cascade reaction could involve the simultaneous introduction of the sulfur and iodine functionalities. For instance, a reaction could be designed where a suitable benzene derivative undergoes a tandem sulfonylation and iodination process. nih.gov Molecular iodine has been utilized as a catalyst or promoter in various tandem reactions, including those that form heterocyclic structures through a sequence of condensation, Michael addition, and cyclization. researchgate.net It is conceivable that a one-pot reaction could be developed where an arylboronic acid is coupled with a source of the methylsulfonyl group, followed by in-situ iodination. Such strategies, while synthetically challenging to develop, align with the principles of green chemistry by reducing waste, time, and resource consumption. globalresearchonline.net

Chemical Reactivity and Mechanistic Investigations of 1 Iodo 4 Methylsulfonyl Benzene

Nucleophilic Aromatic Substitution Reactions of the Iodine Moiety

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for aryl halides. wikipedia.org In the case of 1-iodo-4-(methylsulfonyl)benzene, the reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the iodine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org The subsequent departure of the iodide ion restores the aromaticity of the ring. libretexts.org

Influence of the Methylsulfonyl Group as an Electron-Withdrawing Substituent

The presence of the methylsulfonyl (-SO₂CH₃) group is crucial for the feasibility of nucleophilic aromatic substitution on this compound. This group acts as a powerful electron-withdrawing substituent, deactivating the aromatic ring towards electrophilic attack but, conversely, activating it towards nucleophilic attack. longdom.orgmasterorganicchemistry.com

The strong electron-withdrawing nature of the methylsulfonyl group operates through both inductive effects and resonance. This electronic pull makes the carbon atom attached to the iodine more electrophilic and better able to accommodate the negative charge that develops during the formation of the Meisenheimer intermediate. masterorganicchemistry.com The stabilization of this intermediate is a key factor in lowering the activation energy of the reaction. youtube.com The electron-withdrawing group is most effective at facilitating the reaction when positioned ortho or para to the leaving group, as this allows for optimal delocalization of the negative charge. longdom.orgyoutube.com

Scope and Limitations with Diverse Nucleophiles

The SNAr reactions of this compound are compatible with a range of nucleophiles. Commonly employed nucleophiles include alkoxides, thiolates, and amines. youtube.com However, the success and efficiency of the reaction can be influenced by the nature of the nucleophile. Strong, negatively charged nucleophiles generally exhibit higher reactivity.

While the methylsulfonyl group activates the ring, the nature of the leaving group also plays a role. In SNAr reactions, fluoride (B91410) is often the best leaving group due to its high electronegativity, which enhances the electrophilicity of the ring carbon. youtube.com Although iodide is a better leaving group in SN1 and SN2 reactions, its larger size and lower electronegativity make it less effective at activating the ring for the initial nucleophilic attack in SNAr processes compared to fluoride. longdom.orgyoutube.com

Cross-Coupling Chemistry Utilizing the Aryl Iodide Handle

The carbon-iodine bond in this compound provides a versatile handle for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction is a widely utilized method for the synthesis of biaryl compounds. nih.govnih.gov This reaction involves the coupling of an organoboron reagent, typically a boronic acid or ester, with an organic halide in the presence of a palladium catalyst and a base. researchgate.net The versatility, mild reaction conditions, and functional group tolerance of the Suzuki-Miyaura coupling make it a highly valuable transformation in organic synthesis. nih.gov

In the context of this compound, the aryl iodide can be efficiently coupled with various arylboronic acids to generate a diverse range of biaryl structures. The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl iodide to a palladium(0) species, transmetalation with the organoboron reagent, and reductive elimination to afford the biaryl product and regenerate the palladium(0) catalyst.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions

| Aryl Halide | Coupling Partner | Catalyst | Base | Product | Yield (%) |

|---|---|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 4-(Methylsulfonyl)biphenyl | High |

| This compound | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 4-Methoxy-4'-(methylsulfonyl)biphenyl | Good |

| This compound | 3-Thienylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 4-(Methylsulfonyl)-3-phenylthiophene | Moderate |

Sonogashira Cross-Coupling Reactions for Alkyne Functionalization

The Sonogashira reaction is a cross-coupling method used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.org The Sonogashira coupling has proven to be a powerful tool for the synthesis of complex molecules, including pharmaceuticals and natural products. wikipedia.org

This compound serves as a suitable substrate for Sonogashira cross-coupling reactions. It can be coupled with a variety of terminal alkynes to introduce an alkynyl moiety onto the aromatic ring. The reaction generally proceeds under mild conditions. nih.gov Copper-free Sonogashira protocols have also been developed to prevent the undesired homocoupling of the alkyne partner. wikipedia.org

Table 2: Examples of Sonogashira Cross-Coupling Reactions

| Aryl Halide | Alkyne | Catalyst System | Base | Product | Yield (%) |

|---|---|---|---|---|---|

| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | 1-(Phenylethynyl)-4-(methylsulfonyl)benzene | Excellent |

| This compound | Trimethylsilylacetylene | Pd(OAc)₂/PPh₃ | DIPA | 1-((Trimethylsilyl)ethynyl)-4-(methylsulfonyl)benzene | High |

| This compound | 1-Heptyne | PdCl₂(MeCN)₂ | Piperidine | 1-(Hept-1-yn-1-yl)-4-(methylsulfonyl)benzene | Good |

Cobalt-Catalyzed Aryl-Sulfur Bond Forming Reactions

While palladium and copper are the most common catalysts for cross-coupling reactions, other transition metals have emerged as viable alternatives. Cobalt-catalyzed reactions, for instance, offer a cost-effective and efficient method for forming carbon-sulfur bonds. organic-chemistry.org The coupling of aryl halides with thiols to produce aryl sulfides can be achieved using a cobalt catalyst, often in the presence of a phosphine (B1218219) ligand and a reducing agent like zinc. organic-chemistry.orgnih.govresearchgate.netcapes.gov.brchemsrc.com

This compound can participate in these cobalt-catalyzed C-S cross-coupling reactions. The reaction tolerates a variety of functional groups on both the aryl halide and the thiol coupling partner, allowing for the synthesis of a diverse array of aryl sulfides under mild conditions. organic-chemistry.org The proposed mechanism involves the reduction of a Co(II) precursor to a more reactive Co(I) species, which then undergoes oxidative addition with the aryl iodide. Subsequent steps involve coordination of the thiolate and reductive elimination to yield the final aryl sulfide (B99878) product. organic-chemistry.org

Table 3: Cobalt-Catalyzed Aryl-Sulfur Bond Formation

| Aryl Halide | Thiol | Catalyst System | Additive | Product | Yield (%) |

|---|---|---|---|---|---|

| This compound | Thiophenol | CoI₂(dppe) | Zn | Phenyl(4-(methylsulfonyl)phenyl)sulfane | Excellent |

| This compound | 4-Methylthiophenol | CoBr₂/dppf | Mn | (4-Methylphenyl)(4-(methylsulfonyl)phenyl)sulfane | High |

| This compound | Benzyl mercaptan | CoCl₂/Xantphos | Mg | Benzyl(4-(methylsulfonyl)phenyl)sulfane | Good |

Other Transition Metal-Mediated Coupling Processes

Beyond the well-established Suzuki, Heck, and Sonogashira reactions, this compound is a versatile substrate for a variety of other transition metal-mediated coupling reactions. The strong electron-withdrawing nature of the methylsulfonyl group and the reactive carbon-iodine bond make it a valuable building block in organic synthesis.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for forming carbon-nitrogen bonds. wikipedia.orglibretexts.org this compound can be effectively coupled with a wide range of primary and secondary amines to synthesize N-aryl amines. wikipedia.orgorganic-chemistry.org The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. libretexts.org The choice of ligand, such as XPhos or TrixiePhos, and base, like sodium tert-butoxide or lithium tert-butoxide, can be optimized for specific amine substrates to achieve high yields. nih.gov The mechanism involves oxidative addition of the aryl iodide to the Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the aminated product. libretexts.org

Ullmann Condensation: The Ullmann reaction provides a copper-catalyzed route to form carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. wikipedia.orgorganic-chemistry.org While often requiring higher temperatures than palladium-catalyzed methods, modern protocols with soluble copper catalysts and ligands have improved its applicability. wikipedia.org this compound, being an electron-deficient aryl halide, is a suitable substrate for Ullmann-type couplings. wikipedia.org For instance, it can react with phenols to form diaryl ethers (Ullmann ether synthesis) or with amines in a process known as the Goldberg reaction. wikipedia.org

Cyanation: The introduction of a nitrile group onto the aromatic ring can be achieved through transition metal-catalyzed cyanation. This compound can undergo nucleophilic substitution with cyanide sources, often facilitated by palladium or copper catalysts, to produce 4-(methylsulfonyl)benzonitrile.

Reductive Coupling: Nickel-catalyzed reductive coupling reactions offer a method for the formation of carbon-carbon bonds. These reactions can involve the coupling of aryl halides like this compound with other organic electrophiles in the presence of a reducing agent. orgsyn.org

Table 1: Examples of Other Transition Metal-Mediated Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst/Ligand System | Product Type | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Primary/Secondary Amines | Pd(OAc)₂ / Phosphine Ligand | N-Aryl Amines | wikipedia.orglibretexts.org |

| Ullmann Ether Synthesis | Phenols | Copper Catalyst | Diaryl Ethers | wikipedia.org |

| Goldberg Reaction (Ullmann C-N Coupling) | Anilines | CuI / Phenanthroline | Diaryl Amines | wikipedia.org |

| Cyanation | Cyanide Source (e.g., KCN) | Pd or Cu Catalyst | Aryl Nitriles | |

| Reductive Coupling | Organic Electrophiles | Nickel Catalyst | Biaryls/Alkylated Arenes | orgsyn.org |

Reactivity of the Methylsulfonyl Group

While the primary reactive site of this compound is the carbon-iodine bond, the methylsulfonyl group itself can undergo specific chemical transformations.

The sulfur atom in the methylsulfonyl group is in its highest oxidation state (+6) and is generally resistant to further oxidation under standard conditions. However, the broader class of sulfones can be precursors to sulfoximines, which are considered aza-analogs of sulfones. nih.gov The synthesis of sulfoximines typically involves the imination of sulfoxides, which can be derived from the corresponding sulfides. mdpi.comrsc.org A direct one-pot synthesis of NH-sulfoximines from sulfides has been developed, involving both oxidation and NH-transfer mediated by reagents like bisacetoxyiodobenzene. rsc.org While direct oxidation of the methylsulfonyl group in this compound to a higher oxidation state is not typical, related transformations in sulfur chemistry highlight the potential for modifying the sulfonyl moiety. nih.govmdpi.com

The methyl group of the aryl methyl sulfone moiety can be functionalized, although this is less common than reactions at the aromatic ring. Under strongly basic conditions, deprotonation of the methyl group can occur to form a carbanion. This anion can then react with various electrophiles, allowing for the elongation or derivatization of the methyl group. acs.org However, such reactions must be carefully controlled to avoid competing reactions at the aromatic ring, especially given the presence of the reactive iodo-substituent. A more common approach to access diverse aryl sulfones is through the cross-coupling of arylboronic acids with sources of sulfur dioxide and a methylating agent. nih.govorganic-chemistry.org This allows for the construction of the aryl methyl sulfone unit from different precursors.

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is significantly influenced by the directing effects of the two existing substituents.

The methylsulfonyl (-SO₂CH₃) group is a powerful deactivating group due to its strong electron-withdrawing nature through both inductive and resonance effects. ualberta.ca This deactivation reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack compared to benzene. libretexts.org The -SO₂CH₃ group is a meta-director, meaning it directs incoming electrophiles to the positions meta to it (C-2 and C-6). youtube.comlibretexts.org

The iodine (-I) atom is also a deactivating group due to its electron-withdrawing inductive effect. However, it is an ortho, para-director because its lone pairs can donate electron density through resonance to stabilize the arenium ion intermediate when attack occurs at the ortho or para positions. libretexts.orgyoutube.com

In this compound, these effects are in opposition. The powerful meta-directing and deactivating effect of the methylsulfonyl group dominates. Therefore, electrophilic substitution is generally disfavored, but if it does occur, the incoming electrophile will preferentially add to the position that is meta to the methylsulfonyl group and ortho to the iodo group (C-2 and C-6). The strong deactivation of the ring means that harsh reaction conditions are typically required for EAS reactions like nitration or halogenation. youtube.com

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Effect on Reactivity | Directing Effect | Governing Factor |

|---|---|---|---|

| -SO₂CH₃ (Methylsulfonyl) | Strongly Deactivating | Meta | Strong Induction and Resonance Withdrawal |

| -I (Iodo) | Weakly Deactivating | Ortho, Para | Inductive Withdrawal, Resonance Donation |

Stereoelectronic Effects and Reaction Stereoselectivity

Stereoelectronic effects, which describe how orbital overlap influences molecular geometry and reactivity, play a crucial role in the chemical behavior of this compound. wikipedia.org

The molecule's reactivity in cross-coupling reactions is governed by the electronic properties of its substituents. The electron-withdrawing methylsulfonyl group enhances the electrophilicity of the carbon atom attached to the iodine, facilitating the initial oxidative addition step in many palladium-catalyzed cycles. This makes the C-I bond more susceptible to cleavage by the metal catalyst.

In reactions where new stereocenters are formed, the stereoelectronic properties of the substituents can influence stereoselectivity. For example, in stereospecific cross-coupling reactions involving enantioenriched organometallic nucleophiles, the electronic nature of the aryl halide can impact the stereochemical outcome of the transmetalation step. nih.gov While this compound itself is achiral, its electronic and steric profile can influence the facial selectivity of reactions on prochiral coupling partners. The bulky iodine atom can sterically hinder approach to the ortho positions, which can be a factor in controlling regioselectivity and, in some cases, stereoselectivity in subsequent transformations of the coupled products.

The interplay between the electron-withdrawing nature of both substituents and the steric bulk of the iodine atom dictates the molecule's reactivity profile, influencing reaction rates, regioselectivity of substitution, and the stereochemical course of coupling processes. wikipedia.orgnih.gov

Future Research Directions and Perspectives on 1 Iodo 4 Methylsulfonyl Benzene

Development of More Sustainable and Greener Synthetic Routes

The chemical industry's shift towards environmentally conscious practices necessitates the development of sustainable synthetic methods. For 1-Iodo-4-(methylsulfonyl)benzene and its derivatives, future research will likely focus on minimizing waste, reducing energy consumption, and utilizing renewable resources.

Key areas for development include:

Greener Solvents: Traditional organic synthesis often relies on volatile and hazardous solvents. ijsr.net Future routes could employ greener alternatives such as water, supercritical fluids, or bio-based solvents derived from renewable feedstocks. ijsr.netsigmaaldrich.comresearchgate.net These solvents offer reduced toxicity and environmental impact. sigmaaldrich.com The use of aqueous media, for instance, aligns with the principles of green chemistry by being non-toxic and abundant. researchgate.net

Catalytic Innovations: Moving away from stoichiometric reagents to catalytic systems can significantly improve atom economy and reduce waste. Research into novel catalysts, including biocatalysts and photocatalysts, holds considerable promise.

Biocatalysis: The enzymatic oxidation of sulfides to sulfones represents a green alternative to traditional chemical oxidation. orientjchem.orgresearchgate.net Screening for microorganisms or isolated enzymes that can efficiently perform this transformation on precursors to this compound could lead to highly selective and environmentally benign synthetic pathways. orientjchem.orgresearchgate.net

Photocatalysis: Visible-light photocatalysis offers a mild and sustainable method for forming carbon-sulfur bonds. rsc.orgbeilstein-journals.org Future work could explore the photocatalytic synthesis of this compound derivatives, potentially avoiding harsh reagents and reaction conditions. rsc.org

Flow Chemistry: Continuous flow processes can offer improved safety, efficiency, and scalability compared to batch production. mdpi.com Developing a continuous synthesis for aryl sulfonyl chlorides, key precursors, can reduce the hazards associated with traditional chlorosulfonation chemistry. mdpi.com

| Green Chemistry Principle | Application in this compound Synthesis |

| Safer Solvents and Auxiliaries | Utilization of water, bio-based solvents, or supercritical CO2. ijsr.netsigmaaldrich.com |

| Use of Renewable Feedstocks | Sourcing starting materials from biological origins. sigmaaldrich.com |

| Catalysis | Employing biocatalysts or photocatalysts to improve efficiency and reduce waste. orientjchem.orgrsc.org |

| Design for Energy Efficiency | Utilizing methods like photocatalysis that can operate at ambient temperatures. rsc.org |

Exploration of Novel Reactivity Patterns and Undiscovered Transformations

The unique electronic properties imparted by the iodo and methylsulfonyl groups suggest that this compound could participate in a variety of undiscovered chemical transformations. Future research should aim to unlock this latent reactivity.

Potential areas of exploration include:

Cross-Coupling Reactions: While palladium-catalyzed cross-coupling reactions are well-established for aryl iodides, there is scope for discovering novel coupling partners and catalytic systems. This could lead to the synthesis of complex molecules with unique architectures.

C-H Functionalization: Direct functionalization of C-H bonds is a powerful tool in organic synthesis. Research into the regioselective C-H functionalization of the aromatic ring of this compound could provide efficient pathways to novel derivatives.

Sulfonyl Group Transformations: The methylsulfonyl group, while often considered robust, can participate in various reactions. Exploring its potential as a leaving group or its activation for further functionalization could yield interesting synthetic opportunities.

Sulfinyl Nitrene Chemistry: The generation of highly reactive sulfinyl nitrene intermediates offers a novel approach to synthesizing sulfoximines and sulfonimidamides. acs.org Investigating the application of this chemistry to derivatives of this compound could lead to new classes of sulfur-containing compounds. acs.org

Design and Synthesis of Advanced Functional Materials

The rigid aromatic core and polar sulfonyl group of this compound make it an attractive building block for the synthesis of advanced functional materials.

Future applications in materials science could include:

Organic Light-Emitting Diodes (OLEDs): Aryl sulfones are known to be useful in the development of materials for OLEDs. ossila.com The introduction of this compound into the backbone of organic polymers or as a component of small molecule emitters could be explored to tune the electronic and photophysical properties of these materials. ossila.comresearchgate.net The sulfonyl group can influence charge transport and emission characteristics.

Semiconducting Polymers: The iodo-functionality provides a handle for polymerization reactions, such as Sonogashira or Suzuki couplings. Polymers incorporating the 4-(methylsulfonyl)phenyl moiety could exhibit interesting semiconducting properties for applications in organic electronics.

Fluorescent Probes: The electronic nature of the methylsulfonyl group can influence the fluorescence properties of aromatic systems. Derivatives of this compound could be designed as fluorescent probes for the detection of specific analytes.

Applications in Chemo- and Biosensor Development

The development of sensitive and selective sensors is crucial in various fields, from environmental monitoring to medical diagnostics. The structural features of this compound make it a candidate for incorporation into sensor platforms.

Potential research directions include:

Electrochemical Sensors: The sulfonyl group can influence the electrochemical properties of the molecule. Derivatives of this compound could be immobilized on electrode surfaces to create electrochemical sensors for the detection of various analytes. nih.gov The combination with nanomaterials could enhance the sensitivity and performance of such sensors. nih.govmdpi.com

Fluorescent Chemosensors: As mentioned previously, the molecule's core could be functionalized to create fluorescent sensors. The sulfonyl group can act as an electron-withdrawing group, which can modulate the photophysical properties of a fluorophore upon analyte binding.

Biosensors: The iodo- group can be used to covalently attach the molecule to biological recognition elements such as peptides or antibodies. nih.govresearchgate.net This could lead to the development of biosensors where the 4-(methylsulfonyl)phenyl unit acts as a signaling component. nih.gov

High-Throughput Screening and Combinatorial Chemistry Approaches

Combinatorial chemistry and high-throughput screening (HTS) are powerful tools for the discovery of new bioactive compounds and materials. nih.gov this compound can serve as a versatile scaffold for the construction of compound libraries.

Future work in this area could involve:

Library Synthesis: Utilizing the reactivity of the iodo- group, a diverse range of substituents can be introduced through various cross-coupling reactions in a parallel synthesis format. ijpsr.com This would allow for the rapid generation of a library of this compound derivatives.

Scaffold-Based Design: The 4-(methylsulfonyl)phenyl core can be used as a common scaffold in the design of focused libraries targeting specific biological targets or material properties. ijpsr.com

Screening for Bioactivity: These libraries can then be screened in high-throughput assays to identify compounds with interesting biological activities, such as enzyme inhibition or receptor binding.

Further Investigation into Supramolecular Assembly and Crystal Engineering

The non-covalent interactions involving the iodo and methylsulfonyl groups can be exploited in the design of novel supramolecular structures and crystalline materials.

Future research in this domain could focus on:

Halogen Bonding: The iodine atom in this compound is a potential halogen bond donor. nih.govnih.gov Systematic studies on its co-crystallization with various halogen bond acceptors could lead to the formation of predictable supramolecular architectures. nih.govrsc.orgresearchgate.net The interplay between halogen bonding and other non-covalent interactions could result in novel crystal packing arrangements.

Supramolecular Synthons: The methylsulfonyl group can participate in hydrogen bonding and other weak interactions. researchgate.netmdpi.com Identifying and understanding the preferred supramolecular synthons involving the 4-(methylsulfonyl)phenyl moiety will be crucial for the rational design of crystalline materials with desired properties. sci-hub.boxnih.gov

Co-crystal Formation: The formation of co-crystals of this compound with other molecules could be explored to modify its physicochemical properties, such as solubility and melting point, which is of particular interest in the pharmaceutical and materials science fields.

常见问题

Basic: What are the standard synthetic routes for preparing 1-iodo-4-(methylsulfonyl)benzene, and how do reaction conditions influence yield?

The synthesis typically involves iodination of 4-(methylsulfonyl)toluene via electrophilic aromatic substitution or cross-coupling reactions using palladium catalysts. For example, Suzuki-Miyaura coupling (e.g., with arylboronic acids) requires precise control of catalysts like Pd(OAc)₂ and ligands such as XantPhos to achieve high yields . Reaction parameters like temperature (80–120°C), solvent polarity (DMF or THF), and iodine source (NIS or I₂) significantly affect regioselectivity and purity. Purification often involves column chromatography with cyclohexane/ethyl acetate gradients to isolate the product from di-iodinated byproducts .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substitution patterns. The methylsulfonyl group deshields adjacent protons, causing distinct downfield shifts (e.g., δ 2.8–3.2 ppm for CH₃SO₂) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 292.96 for C₇H₇IO₂S) and detects isotopic patterns characteristic of iodine .

- X-ray Crystallography : Resolves bond angles and packing structures, particularly useful for studying steric effects of the bulky methylsulfonyl group .

Advanced: How does the electron-withdrawing methylsulfonyl group influence the reactivity of the benzene ring in cross-coupling reactions?

The -SO₂CH₃ group strongly deactivates the ring, directing electrophiles to the para-iodo position. This enhances oxidative addition efficiency in Pd-catalyzed couplings (e.g., Stille or Negishi reactions) but may require electron-rich ligands to stabilize intermediates. For example, coupling with arylboronic acids under Miyaura conditions achieves ~75% yield when using XantPhos as a ligand, compared to <50% with triphenylphosphine . Computational studies (DFT) suggest the sulfonyl group lowers the LUMO energy, facilitating nucleophilic attack at the iodine-bearing carbon .

Advanced: What strategies mitigate regioselectivity challenges during functionalization of this compound?

- Protecting Groups : Temporarily masking the methylsulfonyl moiety (e.g., as a thioether) reduces steric hindrance during iodination or coupling .

- Directed Ortho-Metalation : Using LDA or Grignard reagents to deprotonate positions ortho to the sulfonyl group enables selective functionalization .

- Microwave-Assisted Synthesis : Shortens reaction times, minimizing side reactions like hydrolysis of the sulfonyl group .

Advanced: How is this compound applied in materials science, particularly in organic electronics?

The compound serves as a precursor for π-conjugated polymers due to its ability to undergo Ullmann or Buchwald-Hartwig couplings. For instance, polymerization with thiophene derivatives yields materials with tunable bandgaps (1.8–2.5 eV), suitable for OLEDs or photovoltaic cells . The sulfonyl group enhances electron transport properties, as evidenced by FET mobility measurements (~10⁻³ cm²/V·s) .

Methodological: How should researchers address discrepancies in reported reaction yields for iodinated benzene derivatives?

- Purity Analysis : Use HPLC (C18 columns, methanol/water eluents) to quantify impurities like unreacted starting material or di-iodinated isomers .

- Kinetic Studies : Monitor reaction progress via in-situ IR or GC-MS to identify optimal quenching points .

- Reproducibility Checks : Compare catalyst batches (e.g., Pd sources) and moisture levels in solvents, as trace water can hydrolyze the sulfonyl group .

Methodological: What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact with iodinated compounds .

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HI gas during coupling reactions) .

- Waste Disposal : Collect iodine-containing waste separately in amber glass containers to prevent photodecomposition and leaching .

Data Contradiction Analysis: Why do computational models sometimes fail to predict the reactivity of this compound?

Discrepancies arise from oversimplified assumptions in DFT calculations (e.g., neglecting solvation effects or non-covalent interactions). For example, computed activation energies for Suzuki couplings may underestimate steric clashes between the sulfonyl group and bulky ligands. Hybrid QM/MM models that incorporate explicit solvent molecules (e.g., DMF) improve accuracy by up to 15% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。